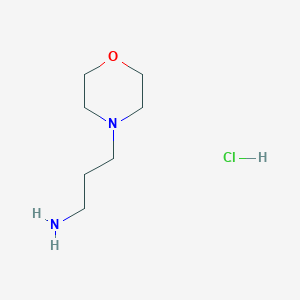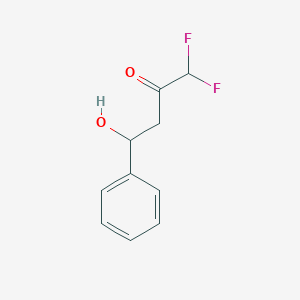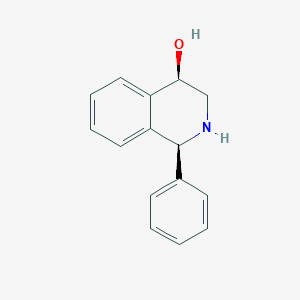
Magnesium;propan-2-yloxybenzene;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;propan-2-yloxybenzene;bromide is a chemical compound that consists of magnesium, propan-2-yloxybenzene, and bromide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;propan-2-yloxybenzene;bromide typically involves the reaction of magnesium with propan-2-yloxybenzene and bromine under controlled conditions. One common method is the direct reaction between elemental magnesium and bromine, which is highly exothermic and requires careful control of reaction conditions . Another method involves the reaction of magnesium carbonate or magnesium oxide with hydrobromic acid, resulting in the formation of magnesium bromide and water or carbon dioxide .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;propan-2-yloxybenzene;bromide undergoes various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, N-bromosuccinimide (NBS) for bromination, and various nucleophiles for substitution reactions . Reaction conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents such as tetrachloride (CCl4) for bromination reactions .
Major Products Formed
The major products formed from these reactions include benzoic acids from oxidation reactions, substituted benzene derivatives from substitution reactions, and various new compounds from combination reactions .
Wissenschaftliche Forschungsanwendungen
Magnesium;propan-2-yloxybenzene;bromide has a wide range of scientific research applications, including:
Biology: The compound’s reactivity makes it useful in studying biological processes that involve similar chemical reactions.
Wirkmechanismus
The mechanism of action of magnesium;propan-2-yloxybenzene;bromide involves its interaction with molecular targets and pathways in chemical reactions. For example, in the Grignard reaction, the magnesium atom acts as a nucleophile, attacking electrophilic carbon atoms to form new carbon-carbon bonds . The bromide ion can also participate in substitution reactions, where it is replaced by other nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Magnesium;propan-2-yloxybenzene;bromide can be compared with other similar compounds, such as:
Magnesium bromide (MgBr2): A simpler compound that is used as a catalyst in various chemical reactions.
Propan-2-yloxybenzene derivatives: Compounds with similar structures but different substituents, which can exhibit different reactivity and applications.
Other Grignard reagents: Compounds that contain magnesium and are used in similar organic synthesis reactions.
The uniqueness of this compound lies in its combination of magnesium, propan-2-yloxybenzene, and bromide, which gives it distinct properties and reactivity compared to other similar compounds.
Eigenschaften
IUPAC Name |
magnesium;propan-2-yloxybenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O.BrH.Mg/c1-8(2)10-9-6-4-3-5-7-9;;/h4-8H,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTFAPSLYZCTSW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B13409415.png)
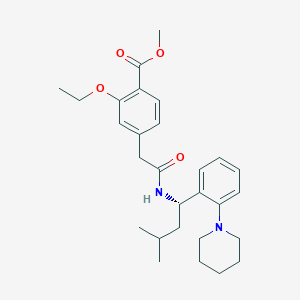
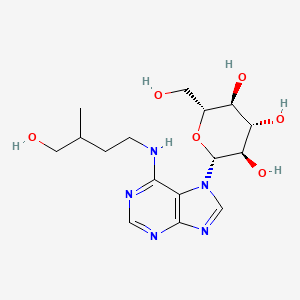
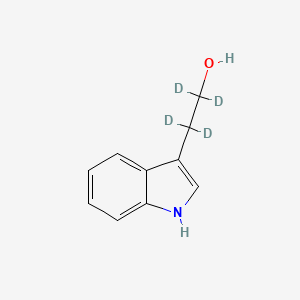
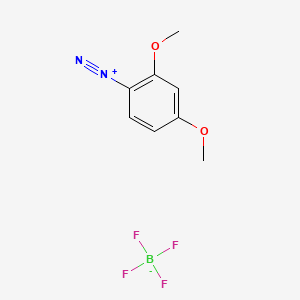
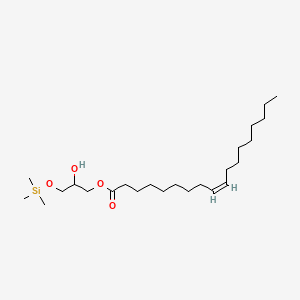
![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)
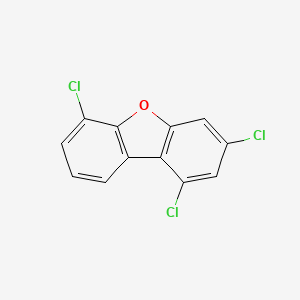
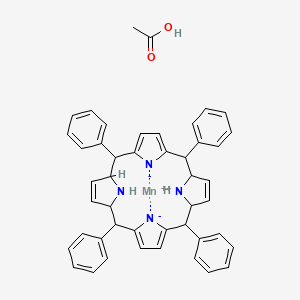
![N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt](/img/structure/B13409459.png)
